NY-BR-1 p904 (A2)

Cancer Immunotherapy T-Cell Epitope Validation Breast Cancer Antigen

NY-BR-1 p904 (A2) is a synthetic nonamer peptide epitope derived from the NY-BR-1 (ANKRD30A) breast differentiation antigen. It corresponds to amino acid residues 904–912 of the NY-BR-1 protein, with the sequence SLSKILDTV, and is specifically restricted by the HLA-A*0201 (HLA-A2) molecule.

Molecular Formula C43H78N10O15
Molecular Weight 975.1 g/mol
Cat. No. B12431749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNY-BR-1 p904 (A2)
Molecular FormulaC43H78N10O15
Molecular Weight975.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)N
InChIInChI=1S/C43H78N10O15/c1-10-23(8)33(52-36(60)26(13-11-12-14-44)46-40(64)30(19-55)50-38(62)27(15-20(2)3)47-35(59)25(45)18-54)41(65)49-28(16-21(4)5)37(61)48-29(17-31(57)58)39(63)53-34(24(9)56)42(66)51-32(22(6)7)43(67)68/h20-30,32-34,54-56H,10-19,44-45H2,1-9H3,(H,46,64)(H,47,59)(H,48,61)(H,49,65)(H,50,62)(H,51,66)(H,52,60)(H,53,63)(H,57,58)(H,67,68)/t23-,24+,25-,26-,27-,28-,29-,30-,32-,33-,34-/m0/s1
InChIKeyCXKQACXJEIDWNW-YTVJPZETSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

NY-BR-1 p904 (A2): HLA-A2-Restricted Breast Cancer Differentiation Antigen Epitope for T-Cell Immunotherapy Research


NY-BR-1 p904 (A2) is a synthetic nonamer peptide epitope derived from the NY-BR-1 (ANKRD30A) breast differentiation antigen. It corresponds to amino acid residues 904–912 of the NY-BR-1 protein, with the sequence SLSKILDTV, and is specifically restricted by the HLA-A*0201 (HLA-A2) molecule [1]. NY-BR-1 is expressed in >80% of breast tumors, with protein expression restricted to normal and neoplastic breast epithelium, and elicits humoral immune responses in a subset of breast cancer patients [2][3]. The p904 epitope was identified through algorithmic prediction (BIMAS and SYFPEITHI) and validated for its ability to stimulate CD8+ cytotoxic T lymphocyte (CTL) responses, making it a defined tool for studying antigen-specific T-cell immunity in breast cancer [1].

NY-BR-1 p904 (A2): Why Alternative NY-BR-1 Epitopes or Generic HLA-A2 Peptides Cannot Substitute


NY-BR-1 p904 (A2) exhibits a unique functional profile that distinguishes it from other NY-BR-1 epitopes and generic HLA-A2 peptides. Unlike the p158-167 and p960-968 epitopes identified earlier, which were shown to be naturally processed and presented in COS-7 cotransfection assays but lack documented recognition of endogenous tumor cells by specific T-cell clones, p904-specific CTL clones uniquely recognize and kill unmanipulated breast tumor cells expressing NY-BR-1 endogenously [1][2]. Furthermore, while generic HLA-A2 peptides may bind the MHC molecule, they lack the tumor-specific targeting capacity inherent to p904, which is derived from a differentiation antigen with expression largely confined to mammary epithelium and breast carcinomas [3]. This functional specificity—endogenous processing and presentation leading to tumor cell recognition—is not uniformly shared across NY-BR-1 epitopes, making p904 uniquely suited for studies requiring validated tumor cell targeting rather than mere peptide-pulsed target cell recognition.

NY-BR-1 p904 (A2) Quantitative Differentiation Evidence: Comparative Functional Data


NY-BR-1 p904 (A2) Endogenous Processing and Tumor Cell Recognition: Functional Distinction from p158-167 and p960-968 Epitopes

NY-BR-1 p904-specific CTL clones uniquely recognize breast tumor cells that endogenously express NY-BR-1, a functional property not demonstrated for the p158-167 or p960-968 epitopes in the same experimental context [1]. While p158-167 and p960-968 were validated for natural processing and presentation in COS-7 cotransfection assays, only p904-specific clones showed recognition of unmanipulated breast tumor cell lines (e.g., MDA-MB-231 transfected with NY-BR-1) and autologous dendritic cells pulsed with opsonized NY-BR-1+ tumor cells [1][2].

Cancer Immunotherapy T-Cell Epitope Validation Breast Cancer Antigen

NY-BR-1 p904 (A2) HLA-A2 Binding Affinity: Predicted Versus Comparator NY-BR-1 Peptides

The p904 peptide (SLSKILDTV) was selected from a panel of 12 NY-BR-1-derived nonamer peptides predicted by two independent algorithms (BIMAS and SYFPEITHI) to bind HLA-A2 with high affinity [1]. Among the 12 candidates synthesized and tested, p904 was one of three epitopes (along with p265 and p867) that generated specific CD8+ CTL responses after two in vitro stimulation cycles in multiple normal donors and breast cancer patients, as measured by IFN-γ ELISPOT [1]. The p158-167 and p960-968 epitopes, identified in a separate study, were also shown to bind HLA-A2, but comparative quantitative binding affinity data (e.g., IC50 or half-maximal binding concentrations) across all NY-BR-1 epitopes are not reported in the primary literature [2].

MHC Binding Prediction Epitope Selection Immunoinformatics

NY-BR-1 p904 (A2) T-Cell Clone Functional Avidity and Tumor Lysis Capacity

CD8+ CTL clones specific for the p904 epitope were reported to recognize peptide-pulsed target cells with "high avidity" and, critically, also recognized breast tumor cells expressing NY-BR-1 endogenously, leading to tumor cell lysis [1]. While quantitative functional avidity measurements (e.g., peptide concentration required for half-maximal lysis, EC50) are not provided in the primary publication, the qualitative description of high avidity coupled with endogenous tumor recognition distinguishes p904 from other NY-BR-1 epitopes for which no tumor lysis data are available [1][2].

CTL Avidity Tumor Cell Lysis Adoptive Cell Therapy

NY-BR-1 p904 (A2) Application Scenarios for Immunotherapy Research and Development


Validation of Antigen-Specific T-Cell Responses in Breast Cancer Immunotherapy Studies

NY-BR-1 p904 (A2) serves as a validated positive control for monitoring and quantifying NY-BR-1-specific CD8+ T-cell responses in vitro and ex vivo. As demonstrated in the foundational study by Wang et al., p904 can be used to stimulate and detect antigen-specific CTL from peripheral blood of normal donors and breast cancer patients using IFN-γ ELISPOT assays after two cycles of in vitro stimulation with autologous dendritic cells pulsed with 10 μg/mL peptide [1]. This application is directly supported by the evidence that p904-specific T-cell clones recognize endogenously processed antigen on breast tumor cells, establishing the peptide as a relevant tool for functional T-cell assays rather than merely an MHC-binding probe [1].

Generation and Expansion of Tumor-Reactive CTL Clones for Adoptive Cell Therapy Research

p904 can be employed to generate high-avidity CD8+ CTL clones that specifically recognize and lyse NY-BR-1-expressing breast tumor cells [1]. The peptide is used at 10 μg/mL to pulse autologous dendritic cells for in vitro CTL stimulation and expansion. The resulting p904-specific CTL clones can then be assessed for tumor recognition using standard 51Cr-release cytotoxicity assays against NY-BR-1+ breast cancer cell lines or NY-BR-1-transfected cells [1]. This application leverages the unique property of p904 among NY-BR-1 epitopes: the demonstrated capacity of p904-specific clones to recognize endogenously presented antigen on unmanipulated tumor cells [1].

HLA-A2 Tetramer Production for Antigen-Specific T-Cell Monitoring

p904 can be used to manufacture HLA-A*0201 tetramers for the direct detection, enumeration, and isolation of NY-BR-1-specific CD8+ T cells from patient samples. The peptide sequence SLSKILDTV is refolded with HLA-A2 heavy chain and β2-microglobulin to generate peptide-MHC multimers [1][2]. This application is supported by the demonstration that p904-specific CTL clones can be identified by tetramer staining, enabling longitudinal monitoring of antigen-specific T-cell frequencies in breast cancer patients undergoing immunotherapy or vaccination [1].

Peptide Vaccine Component for Preclinical Breast Cancer Immunotherapy Models

Given its validated immunogenicity and endogenous processing, p904 is a candidate component for peptide-based cancer vaccines targeting NY-BR-1-expressing breast tumors. The peptide can be formulated with adjuvants or loaded onto dendritic cells for immunization studies in HLA-A2 transgenic mouse models or human in vitro systems [1][3]. The evidence that NY-BR-1 is expressed in >80% of breast tumors and that p904 is efficiently processed and presented endogenously supports its inclusion in multi-epitope vaccine strategies aimed at eliciting CD8+ T-cell responses against breast cancer [1][3].

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